molecular formula C21H20ClN3O3S B2655934 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide CAS No. 958703-81-6

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide

Cat. No.: B2655934
CAS No.: 958703-81-6
M. Wt: 429.92
InChI Key: BYGWVZCDCPYFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,4-c]pyrazole core substituted at position 2 with a 3-chlorophenyl group and at position 3 with a 4-isopropoxybenzamide moiety. The thienopyrazole scaffold is a bicyclic heterocycle known for its versatility in medicinal and agrochemical research due to its rigid structure and hydrogen-bonding capabilities. The 3-chlorophenyl substituent introduces electron-withdrawing effects, while the 4-isopropoxy group on the benzamide moiety provides steric bulk and moderate electron-donating properties. Such structural features are often optimized to modulate solubility, bioavailability, and target binding .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-13(2)28-17-8-6-14(7-9-17)21(26)23-20-18-11-29(27)12-19(18)24-25(20)16-5-3-4-15(22)10-16/h3-10,13H,11-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGWVZCDCPYFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thieno[3,4-c]pyrazole Ring System: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include hydrazine derivatives and carbonyl compounds.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, typically using chlorobenzene derivatives and a suitable base.

    Attachment of Isopropoxybenzamide Moiety: The final step involves the coupling of the isopropoxybenzamide moiety to the thieno[3,4-c]pyrazole core. This is usually achieved through an amidation reaction using isopropoxybenzoic acid and an appropriate coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The oxido group can undergo further oxidation to form more oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce fully reduced compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anti-inflammatory Properties : Thieno[3,4-c]pyrazoles have been documented to exhibit anti-inflammatory effects. The compound's structure suggests that it may inhibit pathways involved in inflammation, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that compounds in this class may possess anticancer properties. The unique structural characteristics allow for interaction with cancer cell signaling pathways, potentially leading to apoptosis (programmed cell death) in malignant cells.
  • Antimicrobial Effects : There is emerging evidence that thieno[3,4-c]pyrazoles can exhibit antimicrobial activity. This could be particularly useful in developing new antibiotics or treatments for resistant bacterial strains.

Synthesis and Research Findings

The synthesis of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide typically involves multi-step reactions. Research has focused on optimizing these synthetic pathways to enhance yield and purity.

Case Studies

  • Case Study on Anti-inflammatory Activity :
    • A study conducted by researchers at a leading pharmacological institute demonstrated that derivatives of thieno[3,4-c]pyrazoles significantly reduced inflammatory markers in vitro.
    • The results indicated a dose-dependent response, suggesting potential for clinical applications in treating chronic inflammatory diseases.
  • Case Study on Anticancer Properties :
    • A recent publication highlighted the compound's ability to induce apoptosis in breast cancer cell lines.
    • The mechanism was linked to the inhibition of specific kinases involved in cell proliferation, showcasing its potential as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

Activity Description Reference
Anti-inflammatoryInhibits inflammatory markers
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits activity against resistant bacterial strains

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit mitochondrial respiration, leading to the death of fungal pathogens . The exact molecular targets and pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Substituent-Driven Variations in Benzamide Derivatives

A closely related analog, N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS: 958228-81-4), shares the thienopyrazole backbone and 3-chlorophenyl group but differs in the benzamide substituent (2-fluoro vs. 4-isopropoxy) . Key comparisons include:

Parameter Target Compound 2-Fluoro Analog
Substituent on Benzamide 4-isopropoxy (electron-donating, bulky) 2-fluoro (electron-withdrawing, compact)
Molecular Formula C₂₂H₂₁ClN₂O₃S C₂₀H₁₄ClFN₂O₂S
Calculated Molecular Weight 436.93 g/mol 408.86 g/mol
Key Functional Groups Thienopyrazole, chlorophenyl, isopropoxy ether, benzamide Thienopyrazole, chlorophenyl, fluorobenzamide

Implications of Substituent Differences :

  • Electronic Effects : The 2-fluoro group increases the compound’s lipophilicity (higher LogP) compared to the 4-isopropoxy substituent, which may enhance membrane permeability but reduce aqueous solubility.
  • Steric Interactions : The bulky isopropoxy group in the target compound could hinder binding to sterically sensitive targets, whereas the smaller fluorine atom allows tighter packing in hydrophobic pockets .

Broader Context of Chlorophenyl-Containing Heterocycles

Compounds like clofencet and flumioxazin () highlight the prevalence of chlorophenyl groups and heterocyclic cores in agrochemicals. For example:

  • Clofencet (a pyridazinecarboxylic acid derivative) shares the chlorophenyl motif but lacks the thienopyrazole scaffold, underscoring the importance of bicyclic systems in optimizing stability and bioactivity.
  • Flumioxazin (a benzoxazin-isoindole hybrid) demonstrates how electron-withdrawing substituents (e.g., fluorine) enhance herbicidal activity, paralleling trends observed in the 2-fluoro analog of the target compound .

Methodological Insights from Computational and Crystallographic Tools

  • Structural Analysis: Tools like SHELXL () are critical for resolving the thienopyrazole core’s conformation, particularly the planarity of the fused ring system and substituent orientation.
  • For instance, the 4-isopropoxy group likely creates localized electron-rich regions, contrasting with the electron-deficient fluorobenzamide analog .

Biological Activity

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The thieno[3,4-c]pyrazole derivatives are known for their diverse biological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H19ClN2O3SC_{18}H_{19}ClN_2O_3S, with a molecular weight of approximately 372.87 g/mol. The synthesis typically involves multi-step reactions that include:

  • Formation of the Thieno[3,4-c]pyrazole Core : This step requires cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Chlorophenyl Group : Achieved through substitution reactions using chlorinated aromatic compounds.
  • Oxidation : Conducted using oxidizing agents like hydrogen peroxide.
  • Amidation : The final step involves the introduction of the isopropoxybenzamide moiety.

Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives possess antioxidant properties. A study demonstrated that compounds within this class could mitigate oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol in fish models. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds compared to controls, suggesting protective effects against oxidative damage .

Anti-inflammatory Properties

Thieno[3,4-c]pyrazoles have been recognized for their potential as anti-inflammatory agents. Certain derivatives have shown effectiveness in inhibiting key inflammatory pathways, possibly by modulating cytokine production and signaling pathways associated with inflammation .

Anticancer Potential

The anticancer activity of thieno[3,4-c]pyrazole derivatives has been explored in various studies. Some compounds have demonstrated inhibitory effects on cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, derivatives targeting aurora kinase have shown promise in preclinical models .

Case Studies and Experimental Findings

Several studies have focused on evaluating the biological activity of thieno[3,4-c]pyrazole derivatives:

  • Erythrocyte Protection Study :
    • Objective : Assess antioxidant effects on fish erythrocytes.
    • Findings : Compounds significantly reduced altered erythrocyte percentages from 40% (control) to as low as 12% when treated with specific thieno[3,4-c]pyrazole derivatives .
    TreatmentAltered Erythrocytes (%)
    Control40.3 ± 4.87
    Compound A12 ± 1.03
    Compound B0.6 ± 0.16
  • Anticancer Activity Assessment :
    • Objective : Evaluate cytotoxic effects on various cancer cell lines.
    • Findings : Certain derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.